molecular formula C11H11N3O2S B2628625 (4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 2375248-38-5

(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B2628625
CAS No.: 2375248-38-5
M. Wt: 249.29 g/mol
InChI Key: AOYPUEQTXLZQGC-XVKPBYJWSA-N
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Description

(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a thiophene ring and an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazopyridine core. One common approach is the cyclization of a suitable precursor containing the thiophene and pyridine moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The imidazopyridine core can be reduced to form simpler derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the thiophene and imidazopyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced imidazopyridine derivatives.

  • Substitution: : Substituted thiophene and imidazopyridine derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : It may be used in the study of biological systems, particularly in understanding the interactions of thiophene-containing compounds with biological targets.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the thiophene ring and the imidazopyridine core. Similar compounds might include other thiophene derivatives or imidazopyridine derivatives, but the exact arrangement and substitution pattern of this compound set it apart.

List of Similar Compounds

  • 4-(Thiophen-2-yl)benzoic acid

  • L-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Properties

CAS No.

2375248-38-5

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H11N3O2S/c15-11(16)7-4-6-9(13-5-12-6)10(14-7)8-2-1-3-17-8/h1-3,5,7,10,14H,4H2,(H,12,13)(H,15,16)/t7-,10-/m0/s1

InChI Key

AOYPUEQTXLZQGC-XVKPBYJWSA-N

SMILES

C1C(NC(C2=C1N=CN2)C3=CC=CS3)C(=O)O

Isomeric SMILES

C1[C@H](N[C@H](C2=C1NC=N2)C3=CC=CS3)C(=O)O

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC=CS3)C(=O)O

solubility

not available

Origin of Product

United States

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